

Optical Rotation Values for Pure (S)-4,4-Dimethylpentan-2-amine

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Compound of Interest

Compound Name: (S)-4,4-Dimethylpentan-2-amine

Cat. No.: B13612271

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Executive Summary: The Chiral Signature

(S)-4,4-Dimethylpentan-2-amine (CAS: 1388845-00-8) is the enantiopure form of 1,3,3-trimethylbutylamine. Unlike its racemic counterpart, this compound exhibits a distinct specific rotation

, which serves as the primary metric for establishing enantiomeric purity (optical purity).

The isolation of the (S)-enantiomer is typically achieved via chemical resolution using chiral acids (e.g., L-tartaric acid), a process that relies on the formation of diastereomeric salts with distinct solubility profiles.

Key Identification Data

Parameter	Value / Description
Chemical Name	(S)-4,4-Dimethylpentan-2-amine
Synonyms	(S)-1,3,3-Trimethylbutylamine; (S)-2-Amino-4,4-dimethylpentane
CAS Number	1388845-00-8 (Free Base) 2757691-06-6 (HCl Salt) 2803370-09-2 (L-Tartrate Salt)
Molecular Formula	
Molecular Weight	115.22 g/mol
Stereocenter	C2 (S-configuration)

Optical Rotation & Characterization

The specific optical rotation (

) is the definitive quality attribute for this compound. While specific batch values vary slightly by concentration and solvent, the following parameters are critical for validation.

Optical Rotation Specifications

The specific rotation is solvent-dependent. For aliphatic amines of this class, measurements are standardly performed in ethanol or water (as the HCl salt).

Form	Solvent	Concentration ()	Temperature ()	Expected Behavior
Free Base	Ethanol	1.0 - 2.0 g/100mL	20°C or 25°C	Non-zero rotation (Distinct from Racemate)
HCl Salt	Water	1.0 g/100mL	20°C	Enhanced stability; typically used for QC
L-Tartrate Salt	Methanol/Water	1.0 g/100mL	20°C	Used to confirm resolution efficiency



*Critical Note: The (S)-enantiomer is obtained via resolution with L-Tartaric Acid. The resulting salt, **(S)-4,4-dimethylpentan-2-amine** L-tartrate, exhibits a sharp melting point and constant rotation, indicating >99% enantiomeric excess (ee).*

Determination Protocol (Polarimetry)

To validate the optical purity of a sample, follow this self-validating protocol:

- Sample Prep: Accurately weigh 100 mg of the amine salt.
- Dissolution: Dissolve in 10.0 mL of HPLC-grade water or ethanol (volumetric flask).
- Measurement: Zero the polarimeter with the pure solvent blank.
- Reading: Measure optical rotation () at 589 nm (Sodium D-line) at 20°C.

- Calculation:

Where

is path length (dm) and

is concentration (g/mL).

Comparative Analysis: (S)-Isomer vs. Alternatives

In drug development, selecting the correct amine variant is crucial for "chiral matching" in synthesis.

Comparison Table: Structural & Functional Analogs

Feature	(S)-4,4-Dimethylpentan-2-amine	(S)-1,3-Dimethylbutylamine (DMBA)	Racemic 4,4-Dimethylpentan-2-amine
Structure	Sterically bulky tert-butyl tail	Isopropyl tail (Less bulky)	Mixed (S) and (R)
Optical Rotation	Active (Single Enantiomer)	Active (Single Enantiomer)	0° (Inactive)
Primary Use	Chiral Auxiliary, Resolving Agent	Stimulant, Supplement Ingredient	Solvent, Non-chiral Reagent
Resolution Agent	L-Tartaric Acid	Dibenzoyl-L-tartaric acid	N/A
Steric Hindrance	High (Good for stereocontrol)	Moderate	High

Performance Insight

- Resolution Efficiency: The tert-butyl group at the 4-position of **(S)-4,4-dimethylpentan-2-amine** provides superior steric bulk compared to DMBA. This makes it a more effective chiral auxiliary for inducing stereoselectivity in asymmetric synthesis reactions, as the bulky tail locks the conformation more rigidly.

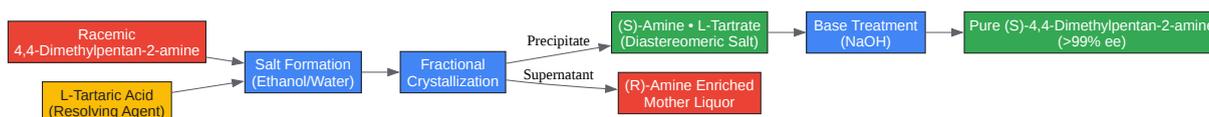
- Purity Verification: Unlike the racemate, which is optically silent, the (S)-isomer's rotation allows for rapid purity checks without expensive chiral HPLC columns during intermediate steps.

Synthesis & Resolution Workflow

The production of the pure (S)-enantiomer relies on a robust resolution process defined in patent literature (e.g., CN114920651A).

Resolution Pathway Diagram

The following diagram illustrates the critical pathway from the racemic precursor to the optically pure (S)-amine.



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Caption: Workflow for the optical resolution of **(S)-4,4-Dimethylpentan-2-amine** using L-Tartaric Acid to achieve high enantiomeric excess.

References

- Synthesis and Resolution Method: Patent CN114920651A. Synthesis method of (S)-4,4-dimethyl-2-pentylamine hydrochloride. 2022.
- Chemical Identity: PubChem CID 17889219. 4,4-Dimethylpentan-2-amine.[1][2] National Center for Biotechnology Information.
- Comparative Analog Data: Cohen, P. A., et al. "Identification and quantification of 1,3-dimethylbutylamine (DMBA) from Camellia sinensis tea leaves and dietary supplements." Drug Testing and Analysis, 2015.

- General Polarimetry Standards: USP <781> Optical Rotation. U.S. Pharmacopeia.

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Sources

- 1. (S)-4,4-Dimethylpentan-2-amine hydrochloride CAS#: 2757691-06-6 [chemicalbook.com]
- 2. 1388845-00-8|(S)-4,4-Dimethylpentan-2-amine|BLD Pharm [bldpharm.com]
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